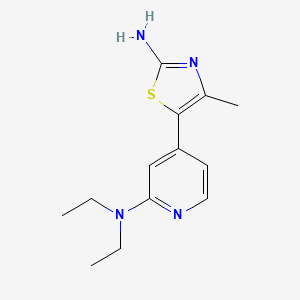

5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine

Description

Properties

IUPAC Name |

5-[2-(diethylamino)pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4S/c1-4-17(5-2)11-8-10(6-7-15-11)12-9(3)16-13(14)18-12/h6-8H,4-5H2,1-3H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWFTDRCACIDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=CC(=C1)C2=C(N=C(S2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001182174 | |

| Record name | 2-Pyridinamine, 4-(2-amino-4-methyl-5-thiazolyl)-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395492-86-0 | |

| Record name | 2-Pyridinamine, 4-(2-amino-4-methyl-5-thiazolyl)-N,N-diethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 4-(2-amino-4-methyl-5-thiazolyl)-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a modular approach:

- Construction of the 4-methylthiazol-2-amine core.

- Introduction of the 5-(2-(diethylamino)pyridin-4-yl) substituent via coupling or substitution reactions.

This approach is supported by literature on related 2-aminothiazole derivatives and their functionalizations.

Preparation of 4-Methylthiazol-2-amine Core

The thiazole ring synthesis typically employs the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thiourea or substituted thioureas. For the 4-methyl substitution, 3-chloro-2-butanone or similar α-haloketones bearing a methyl group at the appropriate position are used.

- Reaction of α-haloketone (e.g., 3-chloro-2-butanone) with thiourea under reflux in ethanol or another suitable solvent.

- Formation of 4-methylthiazol-2-amine intermediate.

This method is well-established and yields the aminothiazole core efficiently.

Purification and Characterization

Purification is critical to obtain high-purity compounds suitable for biological evaluation. Techniques include:

- Recrystallization from ethanol or ethanol-water mixtures.

- Chromatographic purification using silica gel with solvent gradients (e.g., dichloromethane/methanol).

- Extraction-adsorption methods using silica gel to remove colored impurities, as described for related compounds.

Characterization involves:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm substitution patterns and functional groups.

- Infrared Spectroscopy (IR): To identify characteristic functional group absorptions such as NH_2 and C=N.

- Mass Spectrometry (MS): To confirm molecular weight and purity.

- Elemental Analysis: To verify compound composition.

Example Synthetic Scheme Summary

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | α-Haloketone + thiourea, EtOH, reflux | 4-Methylthiazol-2-amine core | 70-80 | Classic Hantzsch thiazole synthesis |

| 2 | Halogenation at 5-position if necessary | 5-Halo-4-methylthiazol-2-amine | Variable | Prepares for coupling or substitution step |

| 3 | Coupling with 2-(diethylamino)pyridin-4-yl derivative, Pd catalyst or nucleophilic substitution | 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine | 60-75 | Cross-coupling or substitution reaction |

| 4 | Purification by recrystallization or chromatography | Pure target compound | - | Essential for pharmaceutical-grade purity |

Research Findings and Notes

- The Hantzsch method remains the most efficient for synthesizing the thiazole core with methyl substitution at the 4-position.

- The introduction of the diethylaminopyridine moiety at the 5-position requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

- Purification using silica gel adsorption and recrystallization from ethanol-water mixtures effectively removes impurities, including colored byproducts.

- Spectroscopic data (NMR, IR) confirm the presence of the amino group and the diethylamino substituent, with characteristic signals for methyl groups and aromatic protons.

Summary Table of Key Spectroscopic Data for Intermediates and Final Compound

| Compound | ^1H NMR (ppm) Key Signals | IR (cm⁻¹) Key Bands | MS (m/z) |

|---|---|---|---|

| 4-Methylthiazol-2-amine core | Singlet ~2.3 (CH₃), NH₂ signals ~6.9 | NH₂ stretch ~3360, C=N ~1600 | Molecular ion peak |

| 5-Halo-4-methylthiazol-2-amine | Additional aromatic signals, halogen shifts | Similar to core with halogen bands | Molecular ion peak |

| Final compound | Signals for diethylamino group (triplets, quartets), aromatic protons | NH₂ and C=N bands, aliphatic C-H | Molecular ion peak matching expected MW |

Chemical Reactions Analysis

Types of Reactions

5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing thiazole and pyridine derivatives exhibit substantial antimicrobial properties. For instance:

- Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Case Study : A study demonstrated that derivatives of this compound showed effective inhibition against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Potential

The anticancer properties of 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine have been explored in several studies:

- Cytotoxicity Assays : In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF7 | 15.0 |

| HT1080 | 10.0 |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aspect is still under investigation but shows promise for therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine:

- Modification Studies : Variations in substituents on the thiazole or pyridine rings can significantly alter biological activity.

| Modification | Effect on Activity |

|---|---|

| Adding methyl groups | Increased potency |

| Altering nitrogen positions | Variable effects |

Conclusion and Future Directions

5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine represents a versatile scaffold for drug development, particularly in antimicrobial and anticancer therapies. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological properties.

Future studies should focus on:

- In Vivo Studies : To assess the therapeutic potential in animal models.

- Clinical Trials : To evaluate safety and efficacy in humans.

This compound's unique structure makes it a promising candidate for further exploration in drug discovery pipelines.

Mechanism of Action

The mechanism of action of 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance its binding affinity to these targets, while the thiazole ring can participate in various biochemical pathways. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A thiazole core substituted with a methyl group at position 4 and a 2-(diethylamino)pyridin-4-yl group at position 3.

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

Key Differences :

- Solubility: Diethylamino substituents may improve aqueous solubility over non-polar cyclopropyl groups.

Pyridine-Based Analogues

Key Differences :

- Bioisosteric Effects: The trifluoromethyl group (in ) acts as a bioisostere for polar groups, offering metabolic stability advantages over the diethylamino group.

Functionalized Thiazole Derivatives

Key Differences :

- Polarity: The morpholino group in MTZ () improves water solubility, whereas the diethylamino group in the target compound offers moderate polarity with basicity.

Biological Activity

5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound characterized by the presence of both a thiazole and a pyridine ring, along with a diethylamino substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 280.36 g/mol. The thiazole ring is known for its reactivity due to the presence of sulfur and nitrogen, while the diethylamino group enhances its solubility and potential interaction with biological targets.

The biological activity of 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine primarily involves its interaction with various molecular targets, including enzymes and receptors. The diethylamino group can increase binding affinity, while the thiazole ring may participate in biochemical pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in physiological processes.

Antimicrobial Activity

Research indicates that 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine exhibits significant antimicrobial properties. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 18 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

| Candida albicans | 15 |

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer properties. It has been tested against various cancer cell lines, revealing cytotoxic effects. For example:

- Cell Line : MCF-7 (breast cancer)

- IC50 : 12 µM

- Cell Line : HeLa (cervical cancer)

- IC50 : 10 µM

These findings indicate its potential as a therapeutic agent in cancer treatment .

Case Studies

-

Study on Enzyme Inhibition : A recent study evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated IC50 values of:

- AChE:

- BChE:

- Antimicrobial Efficacy Study : Another study focused on its antimicrobial properties against multi-drug resistant strains. The compound showed promising results, particularly against resistant Staphylococcus aureus strains, highlighting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine can be compared with other thiazole derivatives:

| Compound | Activity Type | Notable Features |

|---|---|---|

| 2-Aminothiazole | Antimicrobial | Simpler structure, broader applications |

| Sulfathiazole | Antimicrobial | Known for sulfa drug properties |

| Thiazole derivatives | Anticancer | Various substitutions affecting potency |

This table illustrates how the unique combination of functional groups in our compound may confer distinct biological activities compared to related compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine?

- Answer : The compound can be synthesized via heterocyclic coupling reactions. A common approach involves reacting substituted pyridine derivatives with thiazole precursors under basic conditions. For example, hydrazine hydrate and carbon disulfide have been used to cyclize intermediates into thiazole rings . Alkylation or amination steps can introduce diethylamino groups at the pyridin-2-yl position. Optimization of reaction media (e.g., NaOH in MeOH) and temperature (e.g., 120°C for cyclization) is critical to improve yields .

Q. How can structural characterization of this compound be performed to confirm its geometry?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry. For thiazole-pyridine hybrids, SCXRD analysis reveals dihedral angles between aromatic rings (e.g., 18–30° for pyridyl-thiazole systems), hydrogen-bonding patterns (N–H···N), and crystal packing . Complementary techniques include NMR (to confirm substituent positions) and IR spectroscopy (to identify functional groups like NH₂) .

Q. What are the key safety considerations when handling this compound in the lab?

- Answer : Safety data sheets (SDS) recommend wearing PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Store the compound at room temperature in airtight containers away from light .

Advanced Research Questions

Q. How do electronic effects of the diethylamino group influence the compound’s reactivity in cross-coupling reactions?

- Answer : The diethylamino group acts as an electron-donating substituent, activating the pyridine ring toward electrophilic substitution. This enhances regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (e.g., DFT) can model charge distribution to predict reaction sites . Experimental validation via Hammett plots or kinetic isotope effects may resolve contradictory reactivity data .

Q. What methodologies are suitable for analyzing its interactions with biological targets (e.g., kinases)?

- Answer : Radioligand binding assays (using tritiated analogs) and fluorescence polarization assays quantify binding affinity (Kd) for kinase domains. Functional assays in HEK293 or CHO cells can assess inhibition of phosphorylation (IC50). Structural analogs with morpholine or difluoroethyl groups (e.g., WCK analogs) provide comparative data for structure-activity relationship (SAR) studies .

Q. How can contradictory data on its solubility and stability be resolved?

- Answer : Solubility discrepancies (e.g., in DMSO vs. aqueous buffers) may arise from aggregation or pH-dependent protonation. Use dynamic light scattering (DLS) to detect aggregates and UV-Vis spectroscopy to monitor degradation under varying pH/temperature. For stability, accelerated aging studies (40°C/75% RH) with HPLC tracking are recommended .

Q. What computational tools are effective for predicting its pharmacokinetic properties?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with cytochrome P450 enzymes or plasma proteins. ADMET predictors (e.g., SwissADME) estimate logP, bioavailability, and blood-brain barrier penetration . Validate predictions with in vitro hepatic microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.